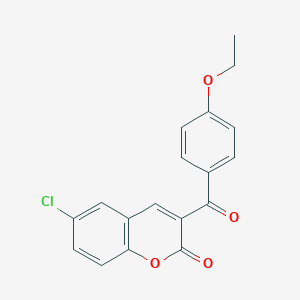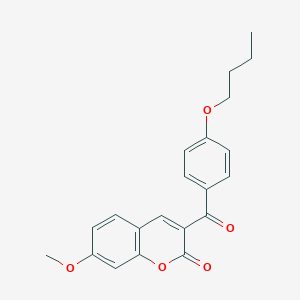![molecular formula C20H20N4O B6463043 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one CAS No. 2549056-17-7](/img/structure/B6463043.png)
1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one” is a unique chemical with the empirical formula C15H14N4 . It has been used by early discovery researchers as part of a collection of unique chemicals . It has also been evaluated as a potential green organic corrosion inhibitor .
Synthesis Analysis
The synthesis of this compound involves the click reaction between 4-O-propargylated benzaldehyde and various organic bromides/azides . The structures of the synthesized compounds were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound includes a triazole ring, which can act as a hydrogen bond acceptor and donor simultaneously . The average mass of the compound is 235.284 Da, and its monoisotopic mass is 235.110947 Da .Chemical Reactions Analysis
The compound has been evaluated for its inhibitory activities against MCF-7 and HCT-116 cancer cell lines . It has also been studied for its potential to reduce the effects of corrosion on reinforcing steel in concrete .Physical And Chemical Properties Analysis
The compound exhibits several characteristic peaks in its IR spectrum, including peaks at 3134 cm-1 (C–H str, triazole), 3062, 2920, 2845, 2756 (C–H str, CHO), and 1685 (C=O str) . Its 1H NMR spectrum in CDCl3 at 400 MHz shows signals at δ 5.26 (s, 2H, NCH2), 5.65 (s, 2H, OCH2), and 7.09–7.17 (m, 4H, 3′′-H, 4′′-H, 5′′-H, 6′′-H) .科学研究应用
1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has been studied for its potential use in the synthesis of other organic compounds. This compound has been used as a catalyst in the synthesis of pyrrolidine derivatives, and it has also been used in the synthesis of 1,2,3-triazole derivatives. Additionally, this compound has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the release of pro-inflammatory cytokines. This compound has also been studied for its potential to act as an antioxidant, as it has been shown to scavenge free radicals.
作用机制
Target of Action
It is known that the anticancer activity of triazole compounds is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of enzymes .
Mode of Action
It is suggested that the compound may interact with its targets through an adsorption mechanism . This interaction could result in changes in the activity of the target enzymes, potentially leading to the observed effects of the compound.
Biochemical Pathways
Given its potential anticancer activity, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
The compound has been evaluated as a potential green organic corrosion inhibitor, showing effectiveness in reducing the corrosion rate of steel rebar . In the context of biological activity, it has been suggested that the compound may have anticancer activity
Action Environment
The action of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be influenced by environmental factors. For example, in its role as a corrosion inhibitor, its effectiveness was assessed in a specific synthetic pore solution, suggesting that the compound’s action, efficacy, and stability may vary depending on the chemical environment .
实验室实验的优点和局限性
The use of 1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one in laboratory experiments has several advantages. This compound is highly soluble in water, making it easy to work with in the lab. Additionally, this compound is relatively stable, making it suitable for long-term storage. Furthermore, this compound is relatively inexpensive, making it an economical choice for laboratory experiments.
However, there are some limitations to the use of this compound in laboratory experiments. This compound has a limited solubility in organic solvents, making it difficult to work with in certain types of experiments. Additionally, this compound is not very stable in the presence of light and heat, making it unsuitable for certain types of experiments.
未来方向
1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one has potential applications in the fields of organic synthesis, drug design, and drug delivery. Further research is needed to explore the potential of this compound as an anti-inflammatory agent, as well as its potential to act as an antioxidant. Additionally, further research is needed to explore the potential of this compound as a catalyst in organic synthesis. Finally, further research is needed to explore the potential of this compound for use in drug delivery systems.
合成方法
1-benzyl-4-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-2-one can be synthesized using a variety of methods. One method involves the condensation of 4-phenyl-1H-1,2,3-triazole with benzyl bromide in the presence of sodium hydroxide. This reaction yields this compound as the major product. Other methods of synthesis include the condensation of 4-phenyl-1H-1,2,3-triazole with benzaldehyde in the presence of a base, the condensation of 4-phenyl-1H-1,2,3-triazole with 4-methylpyrrolidine in the presence of a base, and the condensation of 4-phenyl-1H-1,2,3-triazole with 4-methylpyrrolidine in the presence of a base.
属性
IUPAC Name |
1-benzyl-4-[(4-phenyltriazol-1-yl)methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20-11-17(13-23(20)12-16-7-3-1-4-8-16)14-24-15-19(21-22-24)18-9-5-2-6-10-18/h1-10,15,17H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYYQGIGZFFMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6462961.png)

![2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethan-1-one](/img/structure/B6462969.png)
![3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B6462976.png)
![5-(1-methyl-1H-pyrazol-4-yl)-2-({1-[(5-methylthiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6462983.png)
![2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6462990.png)

![4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine](/img/structure/B6463005.png)

![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6463008.png)
![1-benzyl-N-{[(3,4-dimethoxyphenyl)carbamothioyl]amino}-5-oxopyrrolidine-3-carboxamide](/img/structure/B6463010.png)
![N'-[(Z)-amino(6,8-dichloro-2-oxo-2H-chromen-3-yl)methylidene]-4-nitrobenzohydrazide](/img/structure/B6463025.png)
![2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6463032.png)
